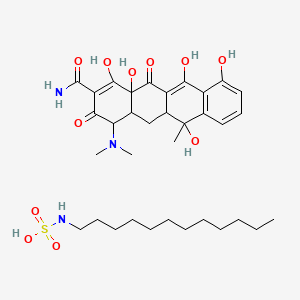
Tetracycline dodecylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracycline dodecylsulfamate, also known as this compound, is a useful research compound. Its molecular formula is C34H51N3O11S and its molecular weight is 709.852. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medical Applications
Antibiotic Properties
Tetracycline dodecylsulfamate exhibits significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting protein synthesis by binding to the 30S ribosomal subunit, thereby preventing bacterial growth .
Case Study: Resistance Mechanisms
Research indicates that while tetracyclines, including this compound, are effective against many bacterial strains, their overuse can lead to the development of antibiotic resistance. A study highlighted the emergence of resistance mutations in clinical settings, emphasizing the need for careful management of antibiotic therapies .
Clinical Trials
Recent clinical trials have focused on the efficacy of tetracycline derivatives in treating multidrug-resistant infections. For instance, studies have shown that newer formulations can overcome some resistance mechanisms seen in traditional tetracyclines, suggesting that this compound may be beneficial in treating resistant infections .
Environmental Applications
Impact on Soil Microbiota
Tetracycline antibiotics, including this compound, have been detected in agricultural runoff and wastewater. Their presence raises concerns about ecological impacts, particularly regarding soil microbiota and the potential for developing antibiotic-resistant bacteria in the environment .
Wastewater Treatment Studies
Research has demonstrated that tetracyclines can persist in wastewater treatment systems, leading to bioaccumulation in aquatic organisms. Case studies have shown varying degrees of degradation of tetracyclines during treatment processes, highlighting the need for improved regulatory measures to monitor and manage these compounds in wastewater systems .
Industrial Applications
Use as a Biocide
Due to its antimicrobial properties, this compound has been explored as a biocide in various industrial applications. Its effectiveness against biofilms makes it a candidate for use in water treatment facilities and cooling systems where microbial growth can lead to operational inefficiencies .
Electrochemical Applications
Recent studies have investigated the electrochemical behavior of tetracycline derivatives, including this compound. These studies suggest potential applications in sensors and biosensors due to their ability to undergo redox reactions, which could be harnessed for detecting bacterial contamination in food and water supplies .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
| Application Area | Key Findings |
|---|---|
| Medical | Effective against Gram-positive and Gram-negative bacteria; risk of resistance |
| Environmental | Persistence in wastewater; impact on soil microbiota |
| Industrial | Potential biocide; use in electrochemical sensors |
Propiedades
Número CAS |
16063-83-5 |
|---|---|
Fórmula molecular |
C34H51N3O11S |
Peso molecular |
709.852 |
Nombre IUPAC |
4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dodecylsulfamic acid |
InChI |
InChI=1S/C22H24N2O8.C12H27NO3S/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-2-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);13H,2-12H2,1H3,(H,14,15,16) |
Clave InChI |
LAVFZLIQVCINEF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNS(=O)(=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Sinónimos |
tetracycline dodecylsulfamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















